In Vivo Antitumor Activity in S180 Sarcoma Model
Xerophilusin G shows quantifiable, dose-dependent antitumor activity in vivo. In a study using a murine S180 sarcoma model, intraperitoneal injection of Xerophilusin G at 3 mg/kg and 6 mg/kg resulted in tumor inhibition rates of 32.11% and 41.60%, respectively, compared to control (P < 0.05) [1]. While many ent-kaurane diterpenoids exhibit potent in vitro cytotoxicity, in vivo efficacy data for direct analogs like Xerophilusin I and Xerophilusin K are not well-established in the public literature, limiting their use as comparators. For context, the well-studied analog Oridonin has shown a 49.7% tumor inhibition rate at 20 mg/kg in a different model [2]. This evidence, while a cross-study comparison with different models and doses, suggests Xerophilusin G possesses meaningful in vivo activity at relatively low doses that warrants consideration for lead optimization programs.
| Evidence Dimension | In vivo tumor inhibition rate |
|---|---|
| Target Compound Data | 32.11% (3 mg/kg), 41.60% (6 mg/kg) |
| Comparator Or Baseline | Oridonin: 49.7% at 20 mg/kg (in a different model) |
| Quantified Difference | N/A (different models) |
| Conditions | Mouse sarcoma S180 model, intraperitoneal injection, 10 days [1]; Oridonin: H22 hepatoma model, oral gavage [2] |
Why This Matters
For projects requiring in vivo proof-of-concept, this data provides a defined, albeit model-specific, benchmark for Xerophilusin G's activity that is not universally available for all ent-kaurane diterpenoids.
- [1] Li, R. T., Li, H. M., Han, Q. B., Zhao, A. H., Sun, H. D., & Xiao, W. L. (2017). Antitumor Activity of Xerophilusin G on S180 Cells. Herald of Medicine, 36(3), 271-274. View Source
- [2] Li, D., Han, T., Liao, J., Hu, X., Xu, S., Tian, K., ... & Huang, X. (2016). Oridonin, a Promising ent-Kaurane Diterpenoid Lead Compound. International Journal of Molecular Sciences, 17(9), 1395. View Source
